A Senior Application Scientist's Guide to 2-Chloro-4-fluoroanisole: Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to 2-Chloro-4-fluoroanisole: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality and reactivity. 2-Chloro-4-fluoroanisole, identified by its CAS Number: 2267-25-6 , is a prime example of a versatile chemical intermediate.[1][2] This halogenated aromatic compound serves as a critical building block for constructing more complex, biologically active molecules.[3] Its structure, featuring a methoxy group and two different halogen atoms on a benzene ring, provides a unique platform for regioselective modifications, making it a valuable tool for medicinal chemists and process developers. This guide offers an in-depth analysis of its properties, a plausible synthetic approach, key applications, and essential safety protocols, grounded in established chemical principles.
Core Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The data for 2-Chloro-4-fluoroanisole is summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 2267-25-6 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][2][3] |
| Molecular Weight | 160.57 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.29 g/mL at 25 °C | [1][5] |
| Boiling Point | 197-200 °C | [1][3] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2][5] |
| Refractive Index (n20/D) | 1.519 | [1][3] |
| IUPAC Name | 2-chloro-4-fluoro-1-methoxybenzene | [1][2] |
| SMILES | COc1ccc(F)cc1Cl | [1][5] |
| InChI Key | RKCGJVGMRPKPNY-UHFFFAOYSA-N | [1][5] |
Synthesis and Reactivity: A Strategic Approach
The synthesis of substituted anisoles often leverages well-established aromatic chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the diazotization of a corresponding aniline, followed by a substitution reaction. This approach provides a high degree of regiochemical control. A plausible synthetic pathway starting from 2-chloro-4-fluoroaniline is outlined below.
Caption: Plausible synthetic route to 2-Chloro-4-fluoroanisole.
This two-step process begins with the conversion of the amine group on 2-chloro-4-fluoroaniline into a diazonium salt, which is an excellent leaving group. Subsequent heating in methanol allows for nucleophilic substitution, where the methoxy group replaces the diazonium group to yield the final product. The choice of starting material is critical as it dictates the final substitution pattern on the aromatic ring.
Applications in Research and Drug Development
The true value of 2-Chloro-4-fluoroanisole lies in its role as an intermediate. The differential reactivity of its substituents—the chloro, fluoro, and methoxy groups—allows for a variety of subsequent chemical transformations.
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Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is a precursor for creating new therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[3] The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.
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Agrochemical Synthesis : In the agrochemical industry, it is used to formulate crop protection products like herbicides and fungicides.[3] Its stability and reactivity are leveraged to create effective and environmentally conscious agricultural solutions.[3]
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Material Science : The compound finds applications in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and chemical resistance.[3]
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Research Applications : It serves as a reagent in broader organic synthesis and has been used in the development of fluorescent probes for bioimaging, which helps researchers study cellular processes with high specificity.[3]
Caption: Role as a versatile intermediate in synthesis workflows.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of 2-Chloro-4-fluoroanisole, the following section details a representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The protocol is designed as a self-validating system, with clear steps for setup, execution, and workup.
Objective: To couple 2-Chloro-4-fluoroanisole with a boronic acid to demonstrate its reactivity in forming a biaryl structure, a common motif in pharmaceuticals.
Materials:
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2-Chloro-4-fluoroanisole
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Arylboronic acid (e.g., Phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
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Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reagent Addition: To the flask, add 2-Chloro-4-fluoroanisole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
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Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Characterization: Purify the crude product using column chromatography on silica gel to obtain the pure coupled product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
Proper handling of 2-Chloro-4-fluoroanisole is crucial to ensure laboratory safety. It is classified as an irritant and requires careful management.[2]
| Hazard Category | GHS Information | Recommendations |
| Pictogram | Warning | N/A |
| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] | Avoid contact with skin, eyes, and respiratory tract. |
| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.[5] P280: Wear protective gloves/eye protection/face protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Use in a well-ventilated area or fume hood. |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respirator (e.g., type ABEK (EN14387) filter).[5] | Always wear appropriate PPE when handling the compound. |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[6] Classified as a combustible liquid.[5] | Keep away from heat, sparks, and open flames.[6] |
Conclusion
2-Chloro-4-fluoroanisole (CAS: 2267-25-6) is more than just a chemical compound; it is a strategic tool for innovation in the chemical sciences. Its unique substitution pattern provides a reliable platform for creating novel molecules with significant potential in drug discovery, agrochemical development, and material science. A comprehensive understanding of its properties, synthetic pathways, and safe handling protocols, as detailed in this guide, empowers researchers to unlock its full potential in their synthetic endeavors.
